5-methyl-N-phenyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-phenyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-15(17(25)23-13-7-3-2-4-8-13)16(14-9-5-6-10-19-14)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,23,25)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNCQFLDAOLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the condensation of an aminotriazole with an arylglyoxal hydrate in the presence of a solvent such as ethanol. The reaction mixture is refluxed for a specific period to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridinyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds featuring the triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. The structural motif allows for interactions with various biological targets involved in cancer progression. For instance, derivatives of this compound have shown potential as inhibitors of key enzymes and pathways associated with tumor growth and metastasis. Studies have noted that such compounds can induce apoptosis in cancer cells, enhancing their therapeutic efficacy against various cancer types.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Neurological Applications
There is growing interest in the neuropharmacological potential of this compound. Initial investigations suggest it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its suitability for central nervous system (CNS) applications.
Synthesis and Derivatization
The synthesis of 5-methyl-N-phenyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from easily accessible precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. The ability to modify various functional groups on the compound's structure allows researchers to tailor its properties for specific biological targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective inhibition against certain cancer cell lines while showing minimal toxicity to normal cells. For example, a study published in Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cell lines with IC50 values significantly lower than those of traditional chemotherapeutics .
In Vivo Studies
Animal model studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in vivo. Preliminary results indicate favorable absorption and distribution profiles, suggesting potential for systemic administration in clinical settings.
Data Summary Table
Mechanism of Action
The mechanism of action of 5-methyl-N-phenyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The biological and chemical profiles of triazolopyrimidines are highly dependent on substituent patterns. Below is a comparison of key analogs (Table 1):
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations :
Key Observations :
- Green Chemistry: highlights TMDP as a non-toxic, recyclable additive for high-yield synthesis (80–90%), contrasting with traditional piperidine-based methods .
- Yield Variability: Substituent complexity impacts yields. For example, electron-donating groups (e.g., 4-isopropoxyphenyl) improve reactivity, while steric hindrance (e.g., 4-dimethylaminophenyl) reduces yields .
Table 3: Activity Comparison
Key Observations :
- Anticancer Potential: Compound 5l’s 3-hydroxy-4-methoxyphenyl carboxamide group correlates with potent cytotoxicity, suggesting that polar substituents enhance activity .
- Antibacterial Activity : Analogs with benzylthio groups (e.g., Compound 1) show moderate efficacy against Gram-positive bacteria, likely due to membrane disruption .
Physicochemical Properties
Substituents critically affect solubility, stability, and bioavailability:
- Pyridin-2-yl vs. Phenyl : The pyridine ring in the target compound may improve water solubility compared to purely hydrophobic aryl groups (e.g., 4-isopropylphenyl) .
- Melting Points : Derivatives with methoxy groups (e.g., Compound 5l, 249.7–250.3°C) have lower melting points than halogenated analogs (e.g., Compound 5k, 280.1–284.3°C), influencing formulation strategies .
Biological Activity
5-methyl-N-phenyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure, characterized by a triazole ring fused to a pyrimidine ring and various substituents, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound, focusing on its anticancer properties and interaction with molecular targets.
Chemical Structure
The compound's IUPAC name reflects its complex structure:
| Property | Details |
|---|---|
| Molecular Formula | C18H16N6O |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 5-methyl-N-phenyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| InChI | InChI=1S/C18H16N6O/c1-12-15(17(25)23-13-7-3-2-4-8-13)16(14-9-5-6-10-19-14)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,23,25)(H,20,21,22) |
The biological activity of 5-methyl-N-phenyl-7-pyridin-2-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves interactions with specific molecular targets. It may modulate the activity of enzymes or receptors involved in cellular signaling pathways.
Target Pathways
Research indicates that this compound can inhibit critical pathways associated with cancer progression:
- ERK Signaling Pathway : The compound has shown significant inhibitory effects on the ERK signaling pathway. Studies demonstrated that treatment with this compound resulted in decreased phosphorylation levels of ERK1/2 and other related proteins (c-Raf and MEK1/2), which are crucial for cell proliferation and survival .
- Cell Cycle Regulation : It induces G2/M phase arrest in cancer cells by regulating proteins associated with the cell cycle and apoptosis .
Anticancer Activity
Several studies have evaluated the antiproliferative effects of 5-methyl-N-phenyl-7-pyridin-2-yl[1,2,4]triazolo[1,5-a]pyrimidine on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MGC-803 | 9.47 | Inhibits ERK signaling pathway |
| HCT116 | 9.58 | Induces apoptosis and cell cycle arrest |
| MCF7 | 13.1 | Modulates expression of apoptosis-related proteins |
The compound exhibited greater potency than standard chemotherapy agents like 5-FU in these assays .
Comparative Studies
Comparative studies with similar compounds have highlighted the unique efficacy of this triazolopyrimidine derivative:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Varies | Tubulin polymerization |
| Imidazole Derivatives | Varies | Multiple targets |
| 5-methyl-N-(2-methylphenyl) | Varies | Various signaling pathways |
The distinct combination of substituents in 5-methyl-N-phenyl derivatives contributes to its selective potency against cancer cell lines .
Case Studies
In a notable study focusing on the synthesis and evaluation of triazolopyrimidine derivatives:
- Design and Synthesis : A series of derivatives were synthesized to explore their biological activities.
- Evaluation : Among them, specific compounds showed significant cytotoxicity against MGC-803 cells with IC50 values lower than traditional chemotherapeutics.
- Findings : The study concluded that modifications in the phenyl and pyridinyl groups could enhance biological activity and selectivity against cancer cells .
Q & A
Basic: What are the common synthetic routes for preparing triazolo-pyrimidine derivatives like this compound?
Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) or stepwise condensation. A widely used approach employs 3-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters in ethanol/water mixtures or molten-state catalysts. For example, 4,4’-trimethylenedipiperidine (TMDP) is an eco-friendly additive that facilitates high-yield synthesis under green conditions (water/ethanol, 1:1 v/v at reflux or molten TMDP at 65°C). This avoids toxic solvents, enables catalyst recovery, and simplifies purification .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and regiochemistry (e.g., δ 8.91 ppm for triazole protons in derivatives) .
- X-ray crystallography to resolve 3D geometry, such as planar triazolopyrimidine cores and dihedral angles between aromatic rings .
- Mass spectrometry (ESI-MS) for molecular weight validation (e.g., m/z 436.2 [M+H]⁺) .
Basic: What preliminary biological screening methods are used to assess its activity?
Methodological Answer:
Initial screens often target:
- Kinase inhibition assays (e.g., ATP-binding pocket interactions via fluorescence polarization).
- Antimicrobial susceptibility testing (MIC determination against bacterial/fungal strains).
- Cytotoxicity assays (MTT/XTT on cancer cell lines). Structural features like the pyridinyl and phenyl groups enhance target affinity .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
Critical factors include:
- Solvent selection : Ethanol/water mixtures improve sustainability vs. DMF/acetic acid .
- Catalyst recyclability : TMDP retains >90% activity after 5 cycles due to thermal stability (up to 200°C) .
- Temperature control : Molten TMDP (65°C) reduces side reactions vs. reflux conditions .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. hours) and improves yield .
Advanced: How do substituents influence biological activity, and how is SAR studied?
Methodological Answer:
- Pyridinyl/phenyl groups : Enhance kinase binding via π-π stacking (e.g., centroid distances of 3.88 Å observed in crystallography) .
- Methoxy/hydroxy groups : Improve solubility and hydrogen bonding (e.g., para-hydroxyphenyl derivatives show enhanced bioavailability) .
- Halogen substitutions (e.g., bromine): Increase lipophilicity and membrane permeability .
SAR is evaluated via analog synthesis (e.g., varying R-groups on the triazole/pyrimidine core) and docking simulations (e.g., AutoDock Vina to predict binding modes) .
Advanced: How are contradictions in reported bioactivities resolved?
Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values for kinase inhibition) may arise from:
- Assay conditions (e.g., ATP concentration, incubation time).
- Structural variations (e.g., 3-methoxy vs. 4-fluorophenyl altering steric effects) .
Resolution involves: - Standardized protocols (e.g., consistent ATP levels in kinase assays).
- Meta-analysis of substituent effects across studies (e.g., meta-regression to identify activity trends) .
Advanced: What green chemistry principles apply to its synthesis?
Methodological Answer:
- Solvent selection : Ethanol/water mixtures (1:1 v/v) replace DMF/acetic acid, reducing toxicity .
- Catalyst design : Non-volatile, non-flammable TMDP avoids hazards associated with piperidine .
- Waste minimization : TMDP recovery (>95% via simple filtration) and atom-economical MCRs reduce E-factor .
Advanced: How is the mechanism of action elucidated for pharmacological applications?
Methodological Answer:
- Enzyme kinetics : Steady-state assays to determine inhibition type (competitive/non-competitive) and Kᵢ values .
- Cellular pathway analysis : Western blotting for phosphorylation status of target kinases .
- In vivo models : Murine xenografts to assess antitumor efficacy and pharmacokinetics (e.g., bioavailability via LC-MS/MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
